molecular formula C17H18N6O5 B2815205 ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 863019-72-1

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

Cat. No. B2815205
CAS RN: 863019-72-1
M. Wt: 386.368
InChI Key: NBQXKQXSBCZCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C17H18N6O5 and its molecular weight is 386.368. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,2,3-triazole motif has found applications in drug discovery and development. It is present in experimental drug candidates and approved drugs. For instance, tazobactam, cefatrizine, and ru namide (Chart 1) contain this structural element. Researchers have utilized the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) reaction to synthesize 1,2,3-triazoles with high regioselectivity and yield. This reaction has been widely employed in bioconjugation chemistry, dendrimer synthesis, peptidomimetics, and materials science .

Antiepileptic Agents

The developed methodology for 1,2,3-triazole synthesis has been used to create an antiepileptic agent, ru namide, with a remarkable 96% isolated yield. This compound demonstrates the potential of 1,2,3-triazoles in the field of neurological disorders .

Bioisosteric Replacement

The 1,2,3-triazole scaffold has been explored as a bioisostere for purines, carboxylic acids, and N-acetylated lysine. Researchers investigate its use as a replacement for other functional groups in drug design and optimization .

Click Chemistry

The CuAAC reaction, often referred to as a ‘click reaction,’ has been pivotal in the synthesis of 1,2,3-triazoles. Its reliable and high-yielding process has enabled the rapid construction of diverse triazole derivatives. Researchers continue to explore its applications in various fields .

properties

IUPAC Name

ethyl 2-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5/c1-3-28-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)11-5-4-6-12(7-11)27-2/h4-7,10H,3,8-9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQXKQXSBCZCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

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